2-[(E)-tert-Butyldiazenyl]-4-methylpentan-2-yl methyl carbonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(E)-tert-Butyldiazenyl]-4-methylpentan-2-yl methyl carbonate is an organic compound with a complex structure This compound is characterized by the presence of a tert-butyldiazenyl group and a methyl carbonate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(E)-tert-Butyldiazenyl]-4-methylpentan-2-yl methyl carbonate can be achieved through several synthetic routes. One common method involves the reaction of tert-butyl diazene with 4-methylpentan-2-ol in the presence of a suitable catalyst. The reaction conditions typically include a controlled temperature and pressure to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to consistent product quality. The use of environmentally friendly solvents and catalysts is also emphasized to minimize the environmental impact of the production process.
Chemical Reactions Analysis
Types of Reactions
2-[(E)-tert-Butyldiazenyl]-4-methylpentan-2-yl methyl carbonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where the tert-butyldiazenyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
2-[(E)-tert-Butyldiazenyl]-4-methylpentan-2-yl methyl carbonate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 2-[(E)-tert-Butyldiazenyl]-4-methylpentan-2-yl methyl carbonate exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with these targets, leading to changes in their activity and function. The specific pathways involved depend on the context of its use, whether in biological systems or chemical reactions.
Comparison with Similar Compounds
Similar Compounds
tert-Butyl diazene: Shares the tert-butyldiazenyl group but lacks the methyl carbonate ester.
4-Methylpentan-2-ol: Contains the same carbon backbone but without the diazenyl and carbonate groups.
Methyl carbonate esters: Similar ester functionality but different substituents.
Uniqueness
2-[(E)-tert-Butyldiazenyl]-4-methylpentan-2-yl methyl carbonate is unique due to the combination of its functional groups, which confer distinct reactivity and potential applications. Its ability to undergo a variety of chemical reactions and its potential biological activity make it a valuable compound for research and industrial applications.
Properties
CAS No. |
57910-73-3 |
---|---|
Molecular Formula |
C12H24N2O3 |
Molecular Weight |
244.33 g/mol |
IUPAC Name |
[2-(tert-butyldiazenyl)-4-methylpentan-2-yl] methyl carbonate |
InChI |
InChI=1S/C12H24N2O3/c1-9(2)8-12(6,17-10(15)16-7)14-13-11(3,4)5/h9H,8H2,1-7H3 |
InChI Key |
PQDHNGNJAZCQIJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(C)(N=NC(C)(C)C)OC(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.